3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide
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Overview
Description
3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This method often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by electron-withdrawing effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonamide moiety can interact with specific enzymes or receptors, modulating their activity. Detailed studies on the exact molecular pathways are ongoing and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-4-(trifluoromethyl)phenyl)methanol
- Trifluoromethylated amines
- Perfluoroalkyl amines
Uniqueness
Compared to similar compounds, 3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonamide moiety makes it particularly versatile for various applications .
Properties
IUPAC Name |
3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-19(2)11-4-3-5-12(10-11)23(20,21)18-13(14(15,16)17)6-8-22-9-7-13/h3-5,10,18H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBBJHOYGWSGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)NC2(CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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